3-(Heptafluoroprop-2-yl)prop-2-enoic acid
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Overview
Description
3-(Heptafluoroprop-2-yl)prop-2-enoic acid is a fluorinated organic compound with the molecular formula C6H3F7O2 and a molecular weight of 240.1 g/mol . This compound is characterized by the presence of a heptafluoropropyl group attached to a prop-2-enoic acid moiety, making it a unique and highly fluorinated molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of heptafluoropropyl iodide with a suitable prop-2-enoic acid derivative under specific conditions to achieve the desired product .
Industrial Production Methods
Industrial production of 3-(Heptafluoroprop-2-yl)prop-2-enoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and controlled environments to handle the highly reactive fluorinated intermediates .
Chemical Reactions Analysis
Types of Reactions
3-(Heptafluoroprop-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of fluorinated alcohols.
Substitution: The heptafluoropropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include fluorinated carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Heptafluoroprop-2-yl)prop-2-enoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a fluorinated probe in medical imaging.
Mechanism of Action
The mechanism of action of 3-(Heptafluoroprop-2-yl)prop-2-enoic acid involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to changes in the chemical and physical properties of the target molecules, influencing their behavior and function. The specific pathways involved depend on the context of its application, such as binding to enzymes or receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentenoic acid: Another fluorinated compound with similar structural features but different fluorination patterns.
Perfluorooctanoic acid: A well-known fluorinated carboxylic acid with different chain length and properties.
Uniqueness
3-(Heptafluoroprop-2-yl)prop-2-enoic acid is unique due to its specific heptafluoropropyl group, which imparts distinct chemical and physical properties compared to other fluorinated compounds. This uniqueness makes it valuable for specialized applications in various fields .
Properties
IUPAC Name |
(Z)-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F7O2/c7-4(5(8,9)10,6(11,12)13)2-1-3(14)15/h1-2H,(H,14,15)/b2-1- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHNILJSRYVRAY-UPHRSURJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(C(F)(F)F)(C(F)(F)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\C(C(F)(F)F)(C(F)(F)F)F)\C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243139-64-2 |
Source
|
Record name | 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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